4-Butylphenyl acetate

Description

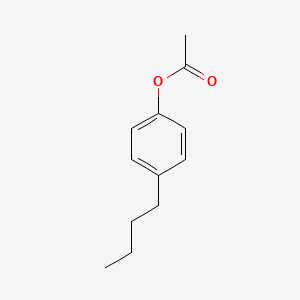

4-Butylphenyl acetate (chemical formula: C₁₂H₁₆O₂) is an aromatic ester featuring a butyl group at the para position of the phenyl ring and an acetate ester functional group.

Properties

Molecular Formula |

C12H16O2 |

|---|---|

Molecular Weight |

192.25 g/mol |

IUPAC Name |

(4-butylphenyl) acetate |

InChI |

InChI=1S/C12H16O2/c1-3-4-5-11-6-8-12(9-7-11)14-10(2)13/h6-9H,3-5H2,1-2H3 |

InChI Key |

IENDTEDHWNXFQX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=CC=C(C=C1)OC(=O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 4-butylphenyl acetate with structurally related aromatic esters, focusing on molecular features, properties, and applications:

Table 1: Key Properties of this compound and Analogous Compounds

Structural and Functional Analysis

Substituent Effects on Planarity and Crystallization

- 4′-Formylbiphenyl-4-yl acetate exhibits a torsional angle of 30.39° between phenyl rings due to π-π conjugation from the formyl and acetate groups, enhancing planarity compared to unsubstituted biphenyl (44.4°) . In contrast, This compound ’s butyl group likely reduces planarity, increasing steric hindrance and altering crystal packing.

- 4-Methylphenyl acetate lacks extended conjugation, resulting in lower molecular weight and higher volatility, making it suitable for fragrances .

Impact on Mesophase Behavior

- Derivatives with para-alkyl chains (e.g., 1,3-bis(4-butylphenyl)ester in ) demonstrate that bulky substituents improve liquid crystal mesophase stability. Optimized force fields (GAFF-LCFF) predict nematic-isotropic transition temperatures within 51°C of experimental values, suggesting this compound could exhibit similar liquid crystalline properties .

Safety data for [4-(4-tert-butylbenzoyl)phenyl] acetate highlight standard handling precautions (e.g., consult physician upon exposure), common to aromatic esters .

Synthetic Routes 4′-Formylbiphenyl-4-yl acetate is synthesized via acetylation of 4′-hydroxy-4-biphenylaldehyde using acetic anhydride and DMAP (53% yield) . Similar methods could apply to this compound, substituting the hydroxyl precursor with 4-butylphenol.

Q & A

Q. What are the standard methods for synthesizing 4-butylphenyl acetate derivatives, and how can reaction efficiency be optimized?

Methodological Answer: Synthesis typically involves condensation reactions between 4-butylphenol and acetylating agents (e.g., acetic anhydride) under controlled conditions. Key steps include:

- Catalyst selection : Use Lewis acids (e.g., H₂SO₄) to enhance acetylation efficiency.

- Purification : Column chromatography or recrystallization to achieve >98% purity (GC verification) .

- Yield optimization : Adjust molar ratios (e.g., 1:1.2 phenol-to-acetylating agent) and reflux temperature (80–100°C).

Q. Example Reaction Setup

| Component | Quantity/Parameter |

|---|---|

| 4-Butylphenol | 1.0 mmol |

| Acetic anhydride | 1.2 mmol |

| Catalyst (H₂SO₄) | 0.1 mmol |

| Reaction temperature | 85°C |

| Reaction time | 4 hours |

Reference : Synthesis protocols for structurally similar thiazolidinone derivatives .

Q. How should researchers characterize the purity and structural identity of this compound?

Methodological Answer:

- GC/MS : Confirm purity (>98%) and detect volatile byproducts .

- NMR spectroscopy : Assign peaks for the acetyl group (δ 2.1–2.3 ppm for CH₃) and aromatic protons (δ 6.8–7.2 ppm) .

- FT-IR : Validate ester C=O stretch (~1740 cm⁻¹) and aryl C-H bending (~830 cm⁻¹) .

Critical Note : Compare spectral data with databases (e.g., PubChem ) to resolve ambiguities.

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation (TLV: 10 ppm for similar esters) .

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Note : Conduct in vitro genotoxicity assays (e.g., E. coli WP2 reverse mutation) to evaluate mutagenic potential at high concentrations .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental data and theoretical predictions for this compound's physicochemical properties?

Methodological Answer:

- LogP discrepancies : Compare experimental HPLC-derived LogP values with computational models (e.g., ChemAxon). Adjust parameters for solvation effects .

- Thermodynamic data : Validate gas-phase ion energetics using mass spectrometry and compare with NIST datasets .

- Statistical rigor : Perform triplicate measurements and apply ANOVA to assess significance .

Case Study : Discrepancies in melting points may arise from polymorphic forms; use XRD to identify crystalline phases .

Q. What experimental designs are suitable for studying this compound's role in lipid membrane interactions?

Methodological Answer:

Q. Key Parameters

| Parameter | Value/Technique |

|---|---|

| Lipid composition | DPPC:DPPG (7:3 ratio) |

| Temperature | 37°C |

| Probe | DPH (1,6-diphenylhexatriene) |

Q. How can researchers assess the environmental impact of this compound degradation byproducts?

Methodological Answer:

- Photolysis studies : Expose to UV light (254 nm) and analyze degradation products via LC-QTOF-MS.

- Ecotoxicology : Use Daphnia magna assays to evaluate acute toxicity (LC₅₀) of metabolites .

- Degradation pathways : Propose mechanisms using DFT calculations (e.g., Gaussian software) for hydroxyl radical reactions .

Data Interpretation : Compare metabolite toxicity with parent compound using dose-response curves.

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible pharmacological studies?

Methodological Answer:

- Quality control : Implement in-process monitoring via inline FT-IR to track acetylation progress.

- DoE (Design of Experiments) : Use factorial designs to optimize reaction parameters (e.g., time, catalyst loading).

- Standardization : Adopt USP guidelines for raw material testing (e.g., 4-butylphenol purity ≥99%) .

Case Study : Variability in thiazolidinone derivative yields was reduced by 30% using DoE .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on this compound's metabolic stability?

Methodological Answer:

- In vitro assays : Compare hepatic microsomal stability across species (e.g., human vs. rat S9 fractions).

- Enzyme kinetics : Calculate Michaelis-Menten parameters (Vₘₐₓ, Kₘ) for esterase-mediated hydrolysis .

- Confounding factors : Control for pH (6.8–7.4) and cofactor availability (NADPH) in incubation media .

Resolution : Discrepancies may arise from interspecies differences in carboxylesterase activity; validate with human hepatocyte models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.